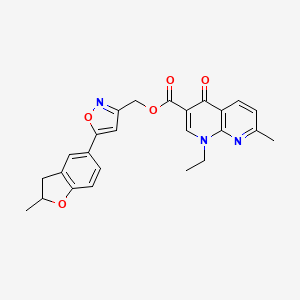

(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Description

The compound "(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate" is a complex heterocyclic molecule integrating multiple pharmacophores:

- Isoxazole ring: A five-membered aromatic ring containing oxygen and nitrogen, known for enhancing metabolic stability and binding affinity in medicinal chemistry .

- 2,3-Dihydrobenzofuran: A bicyclic structure contributing to lipophilicity and membrane permeability .

- 1,8-Naphthyridine core: A nitrogen-containing bicyclic system associated with antimicrobial and anti-inflammatory activities .

- Ester linkage: The carboxylate group at position 3 of the naphthyridine core may influence bioavailability and hydrolytic stability.

Properties

IUPAC Name |

[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5/c1-4-28-12-20(23(29)19-7-5-14(2)26-24(19)28)25(30)31-13-18-11-22(33-27-18)16-6-8-21-17(10-16)9-15(3)32-21/h5-8,10-12,15H,4,9,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXYGYMPEVYGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC3=NOC(=C3)C4=CC5=C(C=C4)OC(C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate , is a complex organic molecule that combines various pharmacologically relevant structural motifs. This article reviews its biological activity based on available research findings, including potential therapeutic applications and mechanisms of action.

Structural Overview

This compound features multiple functional groups, including:

- Isoxazole : Known for its diverse biological activities.

- Dihydrobenzofuran : Associated with neuroprotective properties.

- Naphthyridine : Often linked to anticancer and antimicrobial activities.

The structural complexity suggests potential for a range of biological effects that merit detailed investigation.

Pharmacological Potential

The biological activity of the compound is inferred from its structural components. Compounds containing isoxazole and naphthyridine frameworks have been associated with various pharmacological effects, including:

| Structural Component | Associated Activity |

|---|---|

| Isoxazole | Antimicrobial, anti-inflammatory |

| Dihydrobenzofuran | Neuroprotective |

| Naphthyridine | Anticancer |

Neuroprotective Effects

Research has highlighted the neuroprotective potential of dihydrobenzofuran derivatives. For instance, studies indicate that these compounds can inhibit lipid peroxidation and scavenge superoxide radicals, thereby protecting neuronal cells from oxidative stress . Although direct studies on the compound are sparse, it is reasonable to hypothesize similar effects based on its structural analogs.

Antimicrobial Activity

Preliminary findings suggest that isoxazole-containing compounds exhibit significant antimicrobial properties. For example, isoxazole derivatives have been reported to show enhanced activity against both bacterial and fungal strains compared to standard antibiotics . This raises the possibility that the compound may also possess similar antimicrobial efficacy.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the dihydrobenzofuran intermediate.

- Coupling with isoxazole via appropriate reaction conditions.

- Final assembly into the naphthyridine framework.

These synthetic routes are critical for optimizing yield and purity while ensuring the desired biological activity is retained.

The compound's molecular formula is with a molecular weight of 445.475 g/mol. Its complex structure suggests varied reactivity and potential for further derivatization to enhance biological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Bioactivity :

- Triazole-naphthalene hybrids (e.g., compound 6g) exhibit antifungal properties due to sulfur and nitrogen interactions with fungal enzymes . The target compound’s isoxazole and naphthyridine moieties may similarly target microbial enzymes but with improved selectivity.

- Thiazole-based carbamates show protease inhibition but suffer from low bioavailability, suggesting the target compound’s ester group might offer better stability .

Synthetic Challenges: The synthesis of compound 6g involved multi-step reactions with hydrazine and acyl chlorides, yielding 82% purity after recrystallization .

Physicochemical Properties: The methoxybenzyl group in compound 6g enhances solubility in polar solvents (e.g., ethanol) . The target compound’s methyl and ethyl substituents may reduce solubility but improve membrane penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.